Menthyl isovalerate

Fragrance substantivity Perfumery longevity Menthyl ester comparison

Menthyl isovalerate (also designated Validol or Validolum) is the menthyl ester of isovaleric acid, formally classified as a p-menthane monoterpenoid. This compound appears as a transparent, colorless to pale-yellow oily liquid with a characteristic fruity, cooling, sweet, and woody organoleptic profile.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
CAS No. 89-47-4
Cat. No. B1211027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenthyl isovalerate
CAS89-47-4
Synonyms3-p-menthyl isovalerate
Validol
Validol, (1alpha,2beta,5alpha)-isomer
Validol, (1R-(1alpha,2beta,5alpha))-isome
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)CC(C)C)C(C)C
InChIInChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1
InChIKeyVYQSSWZYPCCBRN-HZSPNIEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
1 ml in 10 ml 80% alcohol (in ethanol)
Practically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Menthyl Isovalerate (CAS 89-47-4) Procurement-Grade Technical Baseline and Identity Profile


Menthyl isovalerate (also designated Validol or Validolum) is the menthyl ester of isovaleric acid, formally classified as a p-menthane monoterpenoid . This compound appears as a transparent, colorless to pale-yellow oily liquid with a characteristic fruity, cooling, sweet, and woody organoleptic profile . It occurs naturally in peppermint essential oils (American, French, English, and Russian varieties) and nutmeg, and is also produced synthetically via esterification of L-menthol with isovaleric acid . With FEMA number 2669 and JECFA number 432, it is approved as a flavoring agent by the FDA (21 CFR 172.515) and holds GRAS status . The compound exhibits an estimated log P of 5.00–5.56 and a boiling point of 260–262 °C, placing it among the higher-molecular-weight and more lipophilic members of the menthyl ester series .

Why Menthyl Isovalerate Cannot Be Replaced by Generic Menthyl Esters in Flavor, Fragrance, and Pharmaceutical Procurement


Within the menthyl ester family, the acyl chain length and branching pattern govern three critical procurement-relevant properties: fragrance substantivity (longevity on the substrate), lipophilicity (log P), and biological activity . Menthyl isovalerate carries a branched C5 isovaleryl group, whereas common alternatives such as menthyl acetate (C2), menthyl butyrate (linear C4), and menthyl lactate (C3 hydroxy-acid) possess significantly shorter or structurally distinct acyl moieties. These structural differences translate into quantifiable divergences in substantivity (96 hours vs. 10 hours for menthyl acetate), taste threshold concentration (80 ppm vs. 25 ppm), and log P (~5.0 vs. ~3.6), meaning that substituting one menthyl ester for another without reformulation will alter fragrance longevity, flavor impact, and partitioning behavior in complex matrices . Furthermore, menthyl isovalerate is the sole menthyl ester with a documented human pharmaceutical application as the active component of Validol, a spasmolytic and anxiolytic drug product . These differences cannot be compensated for by simple dosage adjustment, making menthyl isovalerate a distinct procurement item rather than an interchangeable commodity.

Quantitative Differentiation Evidence for Menthyl Isovalerate vs. Closest Menthyl Ester Analogs


Fragrance Substantivity: Menthyl Isovalerate Offers 9.6-Fold Longer Longevity Than Menthyl Acetate

Fragrance substantivity, defined as the duration a fragrance material remains perceptible on a smelling strip at full concentration, was directly compared between menthyl isovalerate and menthyl acetate using the same standardized industry method . Menthyl isovalerate exhibits a substantivity of 96 hours at 100% concentration, whereas menthyl acetate (FEMA 2668) exhibits only 10 hours at the same concentration . This represents a 9.6-fold difference in fragrance longevity.

Fragrance substantivity Perfumery longevity Menthyl ester comparison

Taste Threshold Concentration: Menthyl Isovalerate Requires 3.2-Fold Higher Concentration Than Menthyl Acetate for Equivalent Flavor Impact

Taste threshold values, which define the minimum concentration at which a compound imparts a recognizable flavor character, differ substantially between menthyl isovalerate and menthyl acetate . Menthyl isovalerate exhibits a characteristic taste profile at 80 ppm (fruity, sweet, with a tutti-fruitti background), whereas menthyl acetate is reported to have a taste impact at 25 ppm . This 3.2-fold higher threshold for menthyl isovalerate indicates a milder flavor potency per unit mass.

Flavor threshold Taste perception Flavor formulation

Lipophilicity (log P): Menthyl Isovalerate Is Approximately 1.4–1.9 log Units More Lipophilic Than Menthyl Acetate

The estimated octanol–water partition coefficient (log P) governs the partitioning of flavor and fragrance compounds between aqueous and lipophilic phases in product matrices and biological systems . Menthyl isovalerate has an estimated log P (XlogP3-AA) of 5.00, whereas menthyl acetate has an estimated log P of 3.60 . This difference of 1.4 log units corresponds to an approximately 25-fold higher equilibrium concentration in the octanol phase relative to water for menthyl isovalerate.

Partition coefficient Lipophilicity Formulation behavior

Boiling Point and Volatility: Menthyl Isovalerate Is Significantly Less Volatile Than Menthyl Acetate

The boiling point of a flavor or fragrance material directly influences its vapor pressure, headspace concentration, and thermal stability during processing . Menthyl isovalerate has a boiling point of 260–262 °C at 750 mmHg, compared with 229–230 °C for menthyl acetate . This 31–32 °C higher boiling point reflects the larger molecular weight (240.39 vs. 198.30 g/mol) and stronger intermolecular van der Waals forces associated with the longer, branched isovaleryl chain.

Volatility Boiling point Thermal stability

Unique Pharmaceutical Application: Menthyl Isovalerate Is the Only Menthyl Ester Formulated as a Marketed Spasmolytic/Anxiolytic Drug Product (Validol)

Among the menthyl ester class, menthyl isovalerate occupies a unique position as the sole compound with an established human pharmaceutical indication . Validol, a drug product marketed in Russia, Eastern Europe, and former Soviet states, is formulated as a 25–30% (w/w) solution of menthol in menthyl isovalerate and is used as a mild sedative, anxiolytic, and reflex coronary vasodilator for angina pectoris and cardiac neuroses . No other menthyl ester (including menthyl acetate, menthyl butyrate, menthyl lactate, or menthyl valerate) has an approved pharmaceutical product designation.

Pharmaceutical application Anxiolytic Spasmolytic Validol

Odor Profile Differentiation: Menthyl Isovalerate Delivers a Woody-Sweet Character Absent in Shorter-Chain Menthyl Esters

Organoleptic descriptors at 100% concentration reveal distinct odor-profile differentiation between menthyl isovalerate and its closest C2 analog . Menthyl isovalerate is characterized as fruity, cooling, sweet, and woody, whereas menthyl acetate is described as mentholic, minty, herbal, tea-like, fruity, and floral . The key differentiating note is the 'woody' and 'sweet' character of menthyl isovalerate, which is absent in menthyl acetate, reflecting the contribution of the longer branched isovaleryl chain to the overall odor profile.

Odor profile Sensory differentiation Fragrance creation

Evidence-Backed Application Scenarios Where Menthyl Isovalerate Outperforms Generic Menthyl Esters


Long-Lasting Fine Fragrance and Personal Care Base Notes Requiring >24-Hour Substantivity

In fine fragrance formulation, base notes must persist on skin or fabric for extended periods. Menthyl isovalerate's 96-hour substantivity at full concentration directly addresses this requirement, providing a 9.6-fold longevity advantage over menthyl acetate (10 hours) . This makes menthyl isovalerate the appropriate procurement choice for eau de parfum, body lotion, and hair care formulations where sustained woody-sweet cooling freshness is desired throughout the day. The higher boiling point (260–262 °C vs. 229–230 °C) further ensures that the compound survives manufacturing processes such as hot-fill or post-emulsification heating without disproportionate volatile loss .

Chewing Gum and Confectionery Flavor Systems Requiring Controlled, Milder Flavor Release

The 80 ppm taste threshold of menthyl isovalerate, compared to 25 ppm for menthyl acetate, means that formulators can use menthyl isovalerate at higher absolute concentrations without producing an overpowering sensory impact . This is particularly valuable in chewing gum, where prolonged mastication demands a flavor compound that releases gradually rather than spiking immediately. The higher lipophilicity (log P ~5.0 vs. ~3.6) also favors retention in the gum base hydrophobic matrix, extending flavor duration throughout the chewing period .

Pharmaceutical Anxiolytic/Spasmolytic Product Development or Reformulation

Menthyl isovalerate is the sole menthyl ester with a regulatory-approved human pharmaceutical product (Validol), formulated as a 25–30% menthol solution in menthyl isovalerate . This established clinical-use history, combined with available safety data (RIFM assessment cleared all human health endpoints; oral-rat LD50 > 5,000 mg/kg), makes it the only viable candidate among menthyl esters for pharmaceutical R&D programs targeting mild sedation, coronary vasodilation, or reflex spasmolysis .

Encapsulated Flavor and Fragrance Delivery Systems Leveraging Differential Lipophilicity

The 1.4–1.9 log-unit higher log P of menthyl isovalerate relative to menthyl acetate translates to preferential partitioning into the hydrophobic core of encapsulation systems such as spray-dried maltodextrin particles, liposomes, or cyclodextrin inclusion complexes . This differential lipophilicity directly impacts encapsulation efficiency, payload capacity, and release kinetics, making menthyl isovalerate the preferred menthol-derived ester for controlled-release flavor and fragrance technologies where sustained delivery and reduced headspace volatility are design objectives .

Technical Documentation Hub

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